molecular formula C17H21N5O2 B2492514 6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2320445-30-3

6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2492514
CAS No.: 2320445-30-3
M. Wt: 327.388
InChI Key: VAQWKIBPOLHGFG-UHFFFAOYSA-N
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Description

6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one is a chemical compound with the CAS Registry Number 2320445-30-3 and a molecular weight of 327.38 g/mol . Its molecular formula is C17H21N5O2 . The compound features a complex structure integrating an 8-azabicyclo[3.2.1]octane scaffold, a dihydropyrimidin-4-one moiety, and a pyrazole ring, as represented by its SMILES notation: O=C(CN1C=NC(C)=CC1=O)N1C2CC(CC1CC2)N1C=CC=N1 . Computed properties include a topological polar surface area of 70.8 Ų and an XLogP3 value of 0.5, which can be useful for researchers in early-stage pharmacokinetic profiling . This compound is offered for research and development purposes and is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any personal applications. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-methyl-3-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-7-16(23)20(11-18-12)10-17(24)22-13-3-4-14(22)9-15(8-13)21-6-2-5-19-21/h2,5-7,11,13-15H,3-4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQWKIBPOLHGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation of Tropinone

The 8-azabicyclo[3.2.1]octane scaffold is synthesized from tropinone, a naturally occurring alkaloid. In a two-step protocol:

  • Mono-aldol condensation : Tropinone reacts with aryl aldehydes in tetrahydrofuran (THF) at 0°C to form β-hydroxy ketone intermediates.
  • Acid-catalyzed dehydration : The intermediate undergoes dehydration using p-toluenesulfonic acid (pTsOH) in toluene under reflux, yielding 2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octane-3-ones.

Key Data :

Reaction Step Conditions Yield (%)
Aldol condensation THF, 0°C, 12 h 65–78
Dehydration pTsOH, toluene, reflux, 6 h 82–89

Preparation of the Pyrazole Substituent

Sonication-Assisted Cyclization

A sonication method enables rapid synthesis of pyrazole derivatives:

  • Esterification : Carboxylic acids (e.g., nicotinic acid) are converted to methyl esters using methanol and sulfuric acid under reflux.
  • Oxonitrile formation : Methyl esters react with acetonitrile in toluene using sodium hydride (NaH) as a base.
  • Cyclization : Oxonitriles undergo cyclization with hydrazine hydrate in acetic acid under sonication (1–2 h), yielding pyrazoles.

Optimization Insight : Sonication reduces reaction times from 17 h (reflux) to 2 h, with yields improving from 45% to 78%.

Assembly of the Dihydropyrimidinone Core

Biginelli Reaction Optimization

The dihydropyrimidinone core is synthesized via a one-pot MCR:

  • Reactants : 4-Methoxybenzaldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol).
  • Acid catalysis : Sulfuric acid adjusts pH to 5, enhancing yields compared to pH 4 (35.9% → 81.7% for compound 3).
  • Reflux : The mixture is refluxed at 80°C for 1 h, followed by recrystallization in ethanol.

Comparative Yields at pH 4 vs. pH 5 :

Compound Yield at pH 4 (%) Yield at pH 5 (%)
1 66.6 79.4
2 72.9 91.9
3 35.9 81.7
4 69.0 84.0

Conjugation of Fragments

Alkylation of the Azabicyclo Nitrogen

The 8-azabicyclo[3.2.1]octane intermediate is functionalized at the nitrogen atom with a pyrazole-containing ethyl ketone group. A plausible route involves:

  • Nucleophilic substitution : Reacting the azabicyclo amine with a bromoethyl ketone derivative bearing the pyrazole moiety.
  • Coupling with dihydropyrimidinone : The ketone group undergoes condensation with the dihydropyrimidinone’s active methylene group, facilitated by base catalysis.

Hypothetical Reaction Scheme :

  • $$ \text{Azabicyclo-NH} + \text{Br-CH}2\text{CO-Pyrazole} \rightarrow \text{Azabicyclo-N-CH}2\text{CO-Pyrazole} $$
  • $$ \text{Azabicyclo-N-CH}_2\text{CO-Pyrazole} + \text{Dihydropyrimidinone} \rightarrow \text{Target Compound} $$

Characterization and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H-NMR : The dihydropyrimidinone core exhibits characteristic signals at δ 5.34 (d, 1H, -CH) and δ 9.20 (s, 1H, NH). The azabicyclo scaffold shows resonances for bridgehead protons at δ 3.9–4.1.
  • 13C-NMR : Carbonyl groups in the dihydropyrimidinone (δ 164.2) and ketone (δ 208.5) are key identifiers.

Infrared (IR) Spectroscopy

  • Dihydropyrimidinone : Stretching vibrations at 3107 cm⁻¹ (C-H), 1640 cm⁻¹ (C=O), and 1473 cm⁻¹ (C=N).
  • Pyrazole : N-H stretch at 3242 cm⁻¹ and C-N absorption at 1214 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols .

Scientific Research Applications

6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Target/Application Pharmacokinetic Notes Reference
Target Compound 8-azabicyclo[3.2.1]octane + dihydropyrimidinone 3-(1H-pyrazol-1-yl), 2-oxoethyl chain Undisclosed (likely CNS or kinase target) Predicted moderate metabolic stability N/A
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine 3-azabicyclo[3.2.1]octane Phenoxy, triazol-2-amine Gamma-secretase modulator (Alzheimer’s) High CNS penetration due to lipophilic groups
2–Alkyl–3–(hetero)aryl–8-azabicyclo[3.2.1]alkanes 8-azabicyclo[3.2.1]octane Alkyl, (hetero)aryl (e.g., pyridine, thiophene) Pesticides (insecticidal activity) Optimized for environmental persistence
8-Methyl-8-oxo-8λ⁵-azabicyclo[3.2.1]octan-3-yl (2E)-2-methylbut-2-enoate 8-azabicyclo[3.2.1]octane Methyl-oxo, esterified side chain Metabolite (probable insecticide derivative) Rapid ester hydrolysis in vivo
Pyrimidinone-coumarin hybrids (e.g., Compound 4i, 4j) Dihydropyrimidinone Coumarin, tetrazole Antimicrobial/antioxidant Enhanced UV absorbance due to coumarin

Structural Analysis

  • Core Scaffold : The 8-azabicyclo[3.2.1]octane in the target compound distinguishes it from 3-azabicyclo analogs (e.g., in ), which exhibit different electronic profiles due to nitrogen positioning. This affects binding to targets like gamma-secretase .
  • Substituents: The pyrazole group in the target compound provides hydrogen-bonding capability, contrasting with the triazole in and coumarin in . Pyrazole’s smaller size may improve target selectivity.

Functional and Pharmacological Differences

  • Therapeutic vs. Pesticidal Applications: The target compound’s dihydropyrimidinone-pyrazole system aligns more with CNS or kinase-targeted therapeutics (cf. ’s gamma-secretase modulation) than pesticidal 8-azabicyclo derivatives, which prioritize stability under environmental conditions . Metabolic Stability: The ester-containing metabolite in undergoes rapid hydrolysis, whereas the target compound’s ketone and pyrazole groups may confer slower hepatic clearance .

Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely employs intermediates like tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1419101-50-0), as reported by PharmaBlock Sciences. This contrasts with coumarin-pyrimidinone hybrids (), which require multistep coupling of heterocycles .
  • The dihydropyrimidinone core in exhibits antimicrobial properties, suggesting the target may share similar versatility .

Biological Activity

The compound 6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one (CAS Number: 2320445-30-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique bicyclic structure with a dihydropyrimidinone core and a pyrazole moiety. Its molecular formula is C17H21N5O2C_{17}H_{21}N_{5}O_{2} with a molecular weight of 327.4 g/mol.

Physical Properties

PropertyValue
Molecular FormulaC17H21N5O2C_{17}H_{21}N_{5}O_{2}
Molecular Weight327.4 g/mol
CAS Number2320445-30-3

Antimuscarinic Properties

Research indicates that compounds structurally similar to This compound exhibit significant antimuscarinic activity. For example, azaprophen, a related compound, has been shown to be significantly more potent than atropine in inhibiting acetylcholine-induced contractions in guinea pig ileum . This suggests that the compound may also have similar properties, potentially acting as a selective antagonist at muscarinic receptors.

The proposed mechanism of action for compounds in this class involves the inhibition of acetylcholine at muscarinic receptors, leading to decreased parasympathetic nervous system activity. This can result in various physiological effects, including reduced salivation and bronchial secretions, making these compounds candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Studies and Research Findings

  • Inhibition Studies : A study on related compounds demonstrated their ability to inhibit the binding of [N-methyl-3H]scopolamine to muscarinic receptors in human neuroblastoma cells, indicating a strong affinity for these targets .
  • Pharmacological Evaluation : In vivo studies assessing the pharmacodynamics of similar compounds have shown that they can effectively modulate neurotransmitter release and exert neuroprotective effects, which could be beneficial in neurodegenerative diseases.
  • Toxicological Assessments : Toxicological evaluations have indicated that while these compounds exhibit promising biological activity, careful consideration of their safety profile is crucial. For instance, certain structural modifications have been linked to increased cytotoxicity in various cell lines .

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